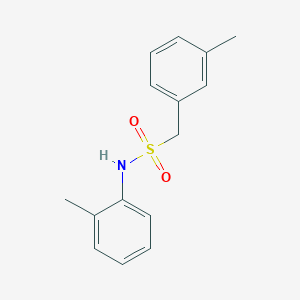
N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
描述
N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is also known as AMPT, and it has been extensively studied for its potential use in various fields of research, including biochemistry, pharmacology, and medicine.
作用机制
As mentioned earlier, AMPT acts as an inhibitor of tyrosine hydroxylase. This enzyme is responsible for the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the synthesis of catecholamines. By inhibiting this enzyme, AMPT reduces the production of dopamine, norepinephrine, and epinephrine, leading to a decrease in their levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPT have been extensively studied in animal models and human subjects. Studies have shown that AMPT can lead to a decrease in the levels of dopamine, norepinephrine, and epinephrine in the body. This decrease in catecholamines can lead to changes in behavior, mood, and cognitive function.
实验室实验的优点和局限性
One of the most significant advantages of AMPT is its ease of synthesis. This makes it an attractive compound for researchers who need to study catecholamine metabolism. Additionally, AMPT is relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using AMPT in lab experiments is its potential toxicity. High doses of AMPT can lead to adverse effects, including liver damage, renal failure, and neurological symptoms.
未来方向
There are several future directions for research on AMPT. One area of research is the development of new inhibitors of tyrosine hydroxylase that are more potent and selective than AMPT. Another area of research is the study of the effects of AMPT on various physiological and pathological conditions, including depression, anxiety, and addiction. Additionally, researchers are exploring the potential use of AMPT in the diagnosis and treatment of various diseases, including Parkinson's disease and cancer.
Conclusion:
In conclusion, N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound has been extensively studied for its potential use in various fields of research, including biochemistry, pharmacology, and medicine. The synthesis of AMPT is relatively simple and straightforward, making it an attractive compound for scientific research. While AMPT has several advantages, including its ease of synthesis and stability, it also has some limitations, including its potential toxicity. However, the future directions for research on AMPT are promising, and this compound has the potential to make significant contributions to various fields of research.
科学研究应用
AMPT has been extensively studied for its potential use in various fields of research. One of the most significant applications of AMPT is in the study of catecholamine metabolism. AMPT acts as an inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA, a precursor of dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, AMPT can help researchers better understand the role of catecholamines in various physiological and pathological conditions.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-(4-methoxy-2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-10-15(21-3)8-9-16(11)19-17(22)18-14-6-4-13(5-7-14)12(2)20/h4-10H,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTXRZKWNKIESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (3-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4667418.png)
![N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B4667436.png)
![3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B4667440.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4667446.png)
![N-[2-(3-methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4667447.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667459.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)acrylamide](/img/structure/B4667461.png)

![N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)hexanamide](/img/structure/B4667470.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4667472.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide](/img/structure/B4667485.png)
![1-[(2,5-dimethylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4667487.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4667494.png)
![2-{2-[(2-methoxyethyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4667502.png)